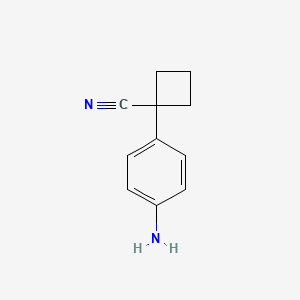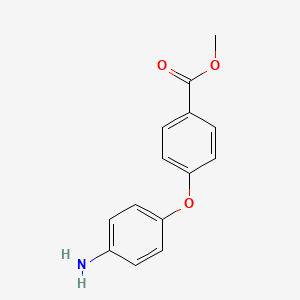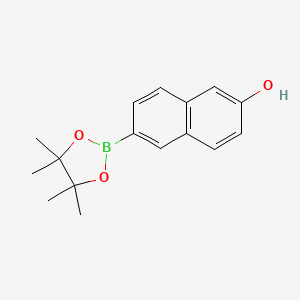
2-Chloro-1-cyclopropylbutane-1,3-dione
Übersicht
Beschreibung
2-Chloro-1-cyclopropylbutane-1,3-dione is an organic compound with the molecular formula C7H9ClO2. It is characterized by the presence of a cyclopropyl group attached to a butane-1,3-dione backbone, with a chlorine atom substituting one of the hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione typically involves the chlorination of cyclopropylbutane-1,3-dione. One common method includes the reaction of cyclopropylbutane-1,3-dione with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-cyclopropylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups using appropriate nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydroxide (NaOH) in aqueous ethanol for hydroxyl substitution
Major Products:
Oxidation: Formation of cyclopropylbutane-1,3-dione derivatives with carboxylic acid or ketone functionalities.
Reduction: Formation of cyclopropylbutane-1,3-diol or cyclopropylbutane.
Substitution: Formation of 2-hydroxy-1-cyclopropylbutane-1,3-dione or 2-amino-1-cyclopropylbutane-1,3-dione
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclopropylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclopropylbutane-1,3-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can result in the modification of biological pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-cyclopropylbutane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
2-Fluoro-1-cyclopropylbutane-1,3-dione: Similar structure with a fluorine atom instead of chlorine.
2-Iodo-1-cyclopropylbutane-1,3-dione: Similar structure with an iodine atom instead of chlorine.
Uniqueness: 2-Chloro-1-cyclopropylbutane-1,3-dione is unique due to the specific reactivity imparted by the chlorine atom. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it distinct from its bromine, fluorine, and iodine analogs. This uniqueness can be leveraged in various chemical reactions and applications where specific reactivity is desired .
Eigenschaften
IUPAC Name |
2-chloro-1-cyclopropylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZQGFCEWHHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C1CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620623 | |
| Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473924-31-1 | |
| Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)








